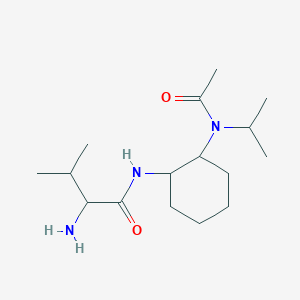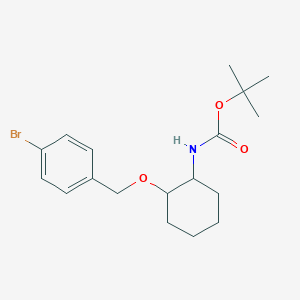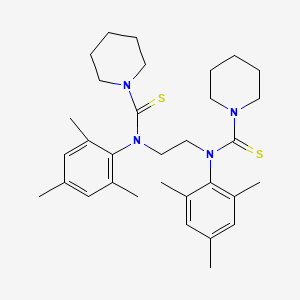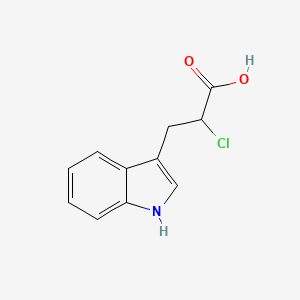![molecular formula C12H13ClO4 B14786055 2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid](/img/structure/B14786055.png)
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid and a hydroxytetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the formation of the tetrahydropyran ring through a cyclization reaction. The hydroxyl group is then introduced via a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated compounds.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the tetrahydropyran ring.
5-Chloro-2-hydroxybenzoic acid: Another similar compound with different positioning of the chloro and hydroxyl groups.
Uniqueness
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid is unique due to the presence of both the chloro-substituted benzoic acid and the hydroxytetrahydropyran moiety
Properties
Molecular Formula |
C12H13ClO4 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-chloro-5-[(3S)-3-hydroxyoxan-3-yl]benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c13-10-3-2-8(6-9(10)11(14)15)12(16)4-1-5-17-7-12/h2-3,6,16H,1,4-5,7H2,(H,14,15)/t12-/m1/s1 |
InChI Key |
DRCCLZCXFISESL-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@@](COC1)(C2=CC(=C(C=C2)Cl)C(=O)O)O |
Canonical SMILES |
C1CC(COC1)(C2=CC(=C(C=C2)Cl)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


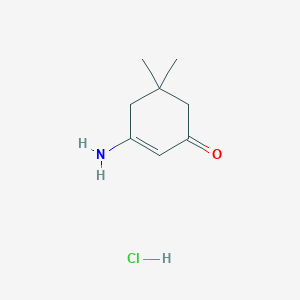
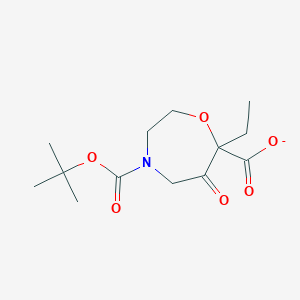
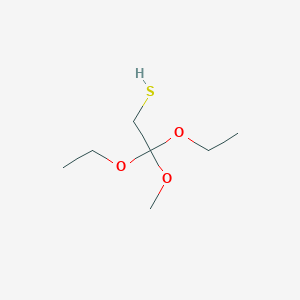
![(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
![3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B14785997.png)
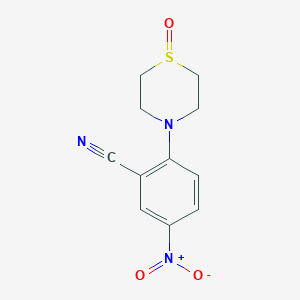
![2-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B14786006.png)

![Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate](/img/structure/B14786014.png)
![(2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14786015.png)
